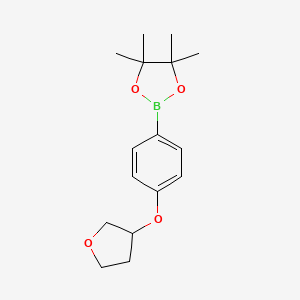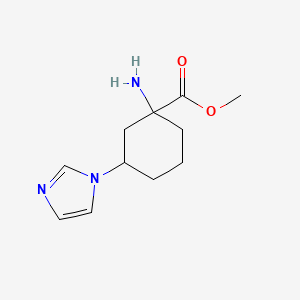
methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate, a member of the ester class of organic compounds, is an intriguing substance due to its distinctive structure and potential applications. This compound consists of a methyl group, a 4-chlorophenyl group, and a hydroxyacetate moiety. Its structural composition grants it unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate typically involves the esterification of the corresponding acid. One common method is to react 4-chlorophenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This esterification reaction proceeds under reflux conditions, yielding the desired ester after purification.
Industrial Production Methods: In industrial settings, the production of this compound might employ more efficient and scalable processes. Continuous flow synthesis, catalytic esterification, and advanced purification techniques such as crystallization or distillation can be utilized to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidative reactions, particularly on the hydroxy group, potentially forming carbonyl-containing derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, primarily affecting the chlorine atom.
Oxidation: Use of oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃).
Oxidation: Formation of compounds like 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Conversion to 2-(4-chlorophenyl)ethanol.
Substitution: Production of various substituted phenyl derivatives.
科学研究应用
Chemistry: Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate serves as a valuable intermediate in organic synthesis. Its unique reactivity profile makes it suitable for the preparation of complex molecules, especially in the development of new pharmaceuticals.
Biology: In biological research, this compound can be utilized to study enzyme-catalyzed ester hydrolysis, offering insights into metabolic pathways and enzyme kinetics.
Medicine: The compound’s potential pharmacological properties are of interest in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.
Industry: In industrial applications, this compound can be employed as a building block for the synthesis of agrochemicals, perfumes, and other specialty chemicals.
作用机制
Effects and Molecular Targets: The exact mechanism of action of methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate depends on its specific application. In general, the compound may interact with various enzymes, receptors, or other molecular targets, leading to desired biological effects. For instance, its interaction with esterases can result in hydrolysis, producing biologically active metabolites.
Pathways Involved: In medicinal chemistry, pathways involving this compound might include metabolic activation or deactivation through enzymatic reactions. It could also influence signaling pathways by modulating receptor activity or inhibiting key enzymes.
相似化合物的比较
Similar Compounds:
Methyl(2S)-2-phenyl-2-hydroxyacetate: Lacks the chlorine atom, which may affect its reactivity and pharmacological properties.
Ethyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate: Substitution of the methyl group with an ethyl group, potentially altering its physical and chemical characteristics.
Methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate: Contains a bromine atom instead of chlorine, possibly leading to different reactivity and biological activity.
Uniqueness: Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate’s unique structural features, particularly the presence of the 4-chlorophenyl group, endow it with distinctive properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various scientific fields.
This should cover the detailed aspects of this compound, from its synthesis to its potential applications. Any thoughts or additional details you’d like to explore?
属性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC 名称 |
methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m0/s1 |
InChI 键 |
GISNRFMQCNBYDG-QMMMGPOBSA-N |
手性 SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)Cl)O |
规范 SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15326121.png)
![N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine](/img/structure/B15326127.png)





![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)





![2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B15326189.png)
